molecular formula C12H13BrO4 B2803909 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid CAS No. 728022-29-5

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid

Cat. No.: B2803909
CAS No.: 728022-29-5
M. Wt: 301.136
InChI Key: FHOSJGNGFCKDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.14 g/mol . It is a derivative of benzoic acid, where the bromine atom is substituted at the third position and the tert-butoxycarbonyl group is attached at the fifth position of the benzene ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Mechanism of Action

Target of Action

This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals and other organic compounds

Mode of Action

The mode of action of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is not explicitly documented. As a benzoic acid derivative, it may share some properties with other compounds in this class. Benzoic acid derivatives often act by interacting with enzymes or receptors in the body, leading to changes in cellular function . The specific interactions of this compound with its targets would depend on the structure and properties of the targets.

Biochemical Pathways

Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific structures and the enzymes they interact with

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a derivative of benzoic acid, it may share some pharmacokinetic properties with other compounds in this class. Benzoic acid and its derivatives are generally well-absorbed and can be metabolized by the liver . The specific ADME properties of this compound would depend on its chemical structure and the biological systems it interacts with.

Result of Action

The molecular and cellular effects of this compound are not well-documented. As a benzoic acid derivative, it may share some effects with other compounds in this class. These effects can range from changes in enzyme activity to alterations in cell signaling . The specific effects of this compound would depend on its interactions with its targets.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the synthesis of dipeptides This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis

Cellular Effects

Given its role in peptide synthesis , it is plausible that it may influence cell function by affecting protein synthesis. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through experimental studies.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules involved in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid typically involves the bromination of 5-(tert-butoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Coupling Products: Biaryl compounds with various functional groups.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of biologically active compounds and as a precursor for drug development.

    Medicine: In the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is unique due to the presence of both the bromine atom and the tert-butoxycarbonyl group, which provide distinct reactivity and functionalization options. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-bromo-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-12(2,3)17-11(16)8-4-7(10(14)15)5-9(13)6-8/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOSJGNGFCKDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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